molecular formula C8H5BrFNO B2528372 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile CAS No. 1379330-93-4

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile

Cat. No.: B2528372
CAS No.: 1379330-93-4
M. Wt: 230.036
InChI Key: OGRPHPBKVDZUAM-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of phenoxyacetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile typically involves the reaction of 3-bromo-6-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-Bromo-6-fluorophenol+ChloroacetonitrileK2CO3,RefluxThis compound\text{3-Bromo-6-fluorophenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Bromo-6-fluorophenol+ChloroacetonitrileK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include substituted phenoxyacetonitriles.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-fluoro-phenoxy)acetonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 2-(3-Bromo-5-fluorophenyl)acetonitrile
  • 2-(3-Bromo-2-fluorophenyl)acetonitrile

Uniqueness

2-(3-Bromo-6-fluoro-phenoxy)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPHPBKVDZUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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